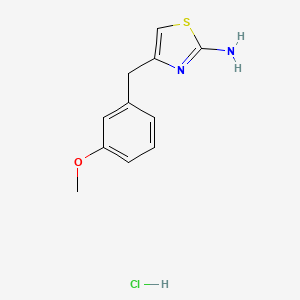

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride” is a compound with the molecular formula C11H13ClN2OS and a molecular weight of 256.75 . It is a powder that is stored at room temperature .

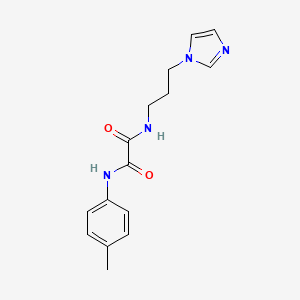

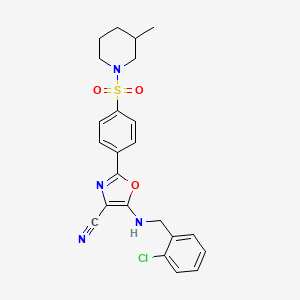

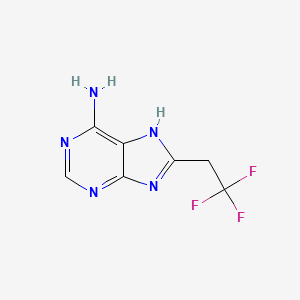

Molecular Structure Analysis

The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI code for this compound is 1S/C11H12N2OS.ClH/c1-14-10-4-2-8 (3-5-10)6-9-7-15-11 (12)13-9;/h2-5,7H,6H2,1H3, (H2,12,13);1H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 256.75 .Applications De Recherche Scientifique

Enzyme-Mediated Processes

Thiazole derivatives have been studied for their potential in the enzymatic treatment of industrial pollutants. The enzymatic approach is recognized for its efficacy in degrading recalcitrant compounds present in wastewater, utilizing enzymes such as peroxidases, laccases, and azoreductases. This method offers advantages over traditional treatments due to its specificity and efficiency at low concentrations of pollutants. The addition of redox mediators can further enhance the degradation efficiency of these enzymes (Husain, 2006).

Pharmaceutical Development

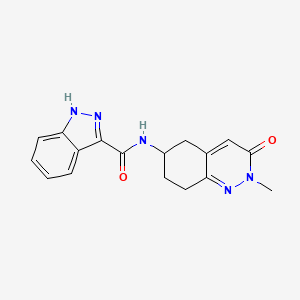

In pharmaceutical research, thiazole derivatives are explored for their wide range of biological activities. These compounds have shown potential as antimalarial agents, with studies focusing on marine-derived natural products demonstrating significant and selective in vitro antimalarial activity. This highlights the importance of thiazole derivatives in developing new drugs with targeted biological effects (Wright et al., 1996).

Thiazolidinones, a class of thiazole derivatives, have been reviewed for their biological potential, indicating a promising future in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning them as valuable scaffolds for drug development (Santos et al., 2018).

Environmental Science

Thiazole derivatives are also significant in environmental science, particularly in the treatment of organic pollutants. The enzymatic degradation of such pollutants, facilitated by redox mediators and specific enzymes, is an area of active research. This approach is promising for the remediation of aromatic compounds in industrial effluents, offering a potential solution for pollution control (Husain & Husain, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

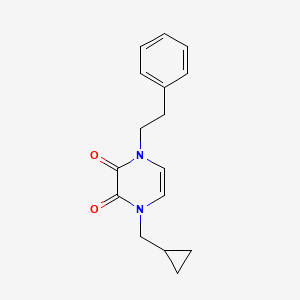

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Biochemical Pathways

This pathway is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the known effects of similar 2-aminothiazole derivatives, it’s likely that this compound could induce cell cycle arrest and apoptosis in cancer cells .

Propriétés

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(6-10)5-9-7-15-11(12)13-9;/h2-4,6-7H,5H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAPDMEQAVDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)